molecular formula C14H21NO B13212980 2-(4,4-Diethylpyrrolidin-3-yl)phenol

2-(4,4-Diethylpyrrolidin-3-yl)phenol

Cat. No.: B13212980
M. Wt: 219.32 g/mol
InChI Key: OOIFJNAQGLOKRB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Diethylpyrrolidin-3-yl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions . For instance, the reaction of 4,4-diethylpyrrolidine with a phenol derivative under high temperature and inert atmosphere can yield the desired product .

Industrial Production Methods

Industrial production of phenolic compounds often involves the Hock process, where cumene is oxidized to form phenol . This method can be adapted to produce this compound by introducing the pyrrolidine ring through subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Diethylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Mechanism of Action

The mechanism of action of 2-(4,4-Diethylpyrrolidin-3-yl)phenol involves its interaction with biological targets through the phenol and pyrrolidine groups. The phenol group can participate in hydrogen bonding and electrophilic interactions, while the pyrrolidine ring can interact with various enzymes and receptors . These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Diethylpyrrolidin-3-yl)phenol is unique due to the combination of the phenol and pyrrolidine groups, which confer both reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(4,4-diethylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C14H21NO/c1-3-14(4-2)10-15-9-12(14)11-7-5-6-8-13(11)16/h5-8,12,15-16H,3-4,9-10H2,1-2H3

InChI Key

OOIFJNAQGLOKRB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC=CC=C2O)CC

Origin of Product

United States

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